molecular formula C5H8N2O B13455218 (3R)-3-hydroxypyrrolidine-1-carbonitrile CAS No. 1689881-86-4

(3R)-3-hydroxypyrrolidine-1-carbonitrile

Cat. No.: B13455218
CAS No.: 1689881-86-4
M. Wt: 112.13 g/mol
InChI Key: DZPZUQDKKCYRAB-RXMQYKEDSA-N
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Description

(3R)-3-hydroxypyrrolidine-1-carbonitrile is a chiral compound with a hydroxyl group and a nitrile group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-hydroxypyrrolidine-1-carbonitrile typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.

    Nitrile Introduction: Conversion of the amine group at the 1-position to a nitrile group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-hydroxypyrrolidine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-pyrrolidine-1-carbonitrile.

    Reduction: Formation of 3-hydroxypyrrolidine-1-amine.

    Substitution: Formation of various ethers or esters depending on the substituent introduced.

Scientific Research Applications

(3R)-3-hydroxypyrrolidine-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (3R)-3-hydroxypyrrolidine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-hydroxypyrrolidine-1-carbonitrile: The enantiomer of (3R)-3-hydroxypyrrolidine-1-carbonitrile with similar chemical properties but different biological activity.

    3-hydroxypyrrolidine-1-carboxamide: A compound with a carboxamide group instead of a nitrile group.

    3-hydroxypyrrolidine-1-carboxylic acid: A compound with a carboxylic acid group instead of a nitrile group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and nitrile functional groups. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1689881-86-4

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(3R)-3-hydroxypyrrolidine-1-carbonitrile

InChI

InChI=1S/C5H8N2O/c6-4-7-2-1-5(8)3-7/h5,8H,1-3H2/t5-/m1/s1

InChI Key

DZPZUQDKKCYRAB-RXMQYKEDSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C#N

Canonical SMILES

C1CN(CC1O)C#N

Origin of Product

United States

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